molecular formula C17H23N3 B4063895 1-ethyl-3-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

1-ethyl-3-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B4063895
M. Wt: 269.4 g/mol
InChI Key: HQHYIQDDVVLYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, commonly known as EPPTIC, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Orexin Receptor Antagonists for Insomnia Treatment

Research on compounds structurally related to "1-ethyl-3-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile" has shown potential applications in the development of novel orexin 1 and 2 receptor antagonists, specifically for the treatment of insomnia. A study by Renzulli et al. (2011) focused on the disposition and metabolism of a novel orexin receptor antagonist, highlighting its principal route of metabolism and potential for treating sleep disorders (Renzulli et al., 2011).

Chemotherapy Agents

Another area of application is in chemotherapy, where derivatives of tetrahydroisoquinoline, such as irinotecan (CPT-11), have been extensively studied for their antitumor activity. Research by Rowinsky et al. (1994) explored the pharmacological properties of CPT-11, demonstrating its efficacy in treating various carcinomas. This highlights the compound's role in advancing cancer therapy (Rowinsky et al., 1994).

Diuretic Applications

Etozolin, a novel diuretic, has been examined for its effects on renal elimination of water and solutes, showcasing another potential application for related chemical structures in managing conditions like hypertension and edema. Scheitza (1977) investigated etozolin's impact on renal function, providing insights into its therapeutic use (Scheitza, 1977).

Antimalarial Research

The development of antimalarials is another significant application area. Studies on compounds like arterolane maleate, a synthetic trioxolane, in combination with piperaquine phosphate, offer a glimpse into the potential of structurally related compounds in treating malaria. A Phase 3 study by Touré et al. (2016) compared the efficacy and safety of arterolane maleate-piperaquine phosphate against artemether-lumefantrine, indicating the value of synthetic antimalarials in addressing drug supply and resistance challenges (Touré et al., 2016).

Sedatives and Anesthetics

Lastly, research on novel sedatives and anesthetics showcases the application of isoindoline derivatives in creating safer, more effective drugs for anesthesia. A study on MR04A3, a water-soluble nonbenzodiazepine sedative, by Sneyd et al. (2012) discussed its hypnotic effects and favorable safety profile in humans, underscoring the potential for advancements in anesthetic practices (Sneyd et al., 2012).

Properties

IUPAC Name

1-ethyl-3-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-16-14-9-5-4-8-13(14)15(12-18)17(19-16)20-10-6-3-7-11-20/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHYIQDDVVLYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-3-(1-piperidinyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.